Buspirone(1+)
Description
Historical Context of Early Academic Investigations
Early academic investigations into buspirone (B1668070) focused on elucidating its novel pharmacological profile. Unlike the benzodiazepines, which were the standard anxiolytic treatment at the time, buspirone was found to lack sedative, anticonvulsant, and muscle-relaxant properties. nih.govnih.gov Preclinical studies in the 1980s characterized its effects on various neurotransmitter systems, noting its high affinity for serotonin (B10506) 5-HT1A receptors and moderate affinity for dopamine (B1211576) D2 receptors. fda.govnih.gov These initial studies were crucial in identifying buspirone as a non-benzodiazepine anxiolytic with a distinct mechanism of action. nih.gov Research also highlighted its minimal interaction with central nervous system depressants, further differentiating it from existing anxiolytics. nih.govnih.gov
Chemical Classification and Distinctive Structural Features
Buspirone is chemically classified as an azaspirodecanedione derivative. hres.caglowm.com Its structure is unrelated to benzodiazepines, barbiturates, or other sedative/anxiolytic drugs. drugbank.comdrugs.com The molecular formula for buspirone is C21H31N5O2. wikipedia.org
Key structural features of the buspirone molecule include:
An azaspirodecanedione core scaffold. nih.gov
An N-arylpiperazine moiety. nih.gov
A flexible butyl linker connecting these two main parts. iaea.org
The azaspirodecanedione scaffold is a defining feature of buspirone's chemical structure. nih.gov This bicyclic system is a type of organic heteropolycyclic compound. nih.gov Specifically, it is an 8-azaspiro[4.5]decane-7,9-dione. nih.gov This rigid, hydrophobic part of the molecule is thought to play a role in the stabilization of the ligand-receptor complex. iaea.org
The N-arylpiperazine moiety is a critical component for the biological activity of buspirone. iaea.org This part of the structure consists of a piperazine (B1678402) ring where one nitrogen atom is attached to an aryl group, in this case, a pyrimidin-2-yl group. nih.govebi.ac.uk The other nitrogen of the piperazine is connected to the butyl linker. nih.gov The presence of the aryl group at the N4 position of the piperazine ring is considered crucial for its interaction with serotonin receptors. iaea.org The protonated nitrogen atom in the piperazine ring is key for forming a hydrogen bond with the receptor. iaea.org
Azaspirodecanedione Core Scaffold
Conceptual Framework Distinguishing Buspirone(1+) Pharmacology from Other Neuroactive Compound Classes
The pharmacology of buspirone is fundamentally different from other major classes of neuroactive compounds, particularly benzodiazepines and typical antipsychotics.
Unlike benzodiazepines, which modulate the GABA-A receptor complex, buspirone has no significant affinity for these receptors and does not affect GABA binding. fda.govnih.gov This distinction accounts for the absence of sedative, anticonvulsant, and muscle-relaxant effects seen with benzodiazepines. nih.gov Consequently, buspirone does not present the same risks of physical dependence or withdrawal. drugbank.com
Buspirone's primary mechanism of action is as a partial agonist at serotonin 5-HT1A receptors. wikipedia.orgnih.gov It acts as a full agonist at presynaptic 5-HT1A autoreceptors, which initially reduces the firing of serotonergic neurons, and as a partial agonist at postsynaptic 5-HT1A receptors. drugbank.comispub.com
Buspirone also interacts with dopamine receptors, acting as an antagonist at D2, D3, and D4 receptors. wikipedia.orgdrugbank.com It has a higher affinity for D3 and D4 receptors compared to D2 receptors. wikipedia.orgfrontiersin.org This mixed agonist-antagonist profile on the dopaminergic system is complex and differs from typical antipsychotic agents which are primarily potent D2 antagonists. medcentral.com While it can increase dopamine metabolism, it does so without causing catalepsy, a common side effect of many antipsychotics. wikipedia.orghres.ca
Research Findings on Receptor Affinity
The following table summarizes the binding affinities of Buspirone for various receptors, a key aspect of its research profile. The Ki value represents the inhibition constant, with lower values indicating stronger binding affinity.
| Receptor | Affinity (Ki, nM) | Action |
| Serotonin 5-HT1A | High | Partial Agonist |
| Dopamine D2 | Weak to Moderate | Antagonist |
| Dopamine D3 | High | Antagonist |
| Dopamine D4 | High | Antagonist |
| Serotonin 5-HT2A | Lower | Antagonist |
| Alpha-1 Adrenergic | Weak | Partial Agonist |
| Alpha-2 Adrenergic (via 1-PP metabolite) | Potent | Antagonist |
This table is a synthesis of data from multiple sources. wikipedia.orgdrugbank.comhres.cafrontiersin.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H32N5O2+ |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
8-[4-(4-pyrimidin-2-ylpiperazin-1-ium-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C21H31N5O2/c27-18-16-21(6-1-2-7-21)17-19(28)26(18)11-4-3-10-24-12-14-25(15-13-24)20-22-8-5-9-23-20/h5,8-9H,1-4,6-7,10-17H2/p+1 |
InChI Key |
QWCRAEMEVRGPNT-UHFFFAOYSA-O |
SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCCC[NH+]3CCN(CC3)C4=NC=CC=N4 |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCCC[NH+]3CCN(CC3)C4=NC=CC=N4 |
Origin of Product |
United States |
Molecular Pharmacodynamics of Buspirone 1+ : Receptor Interaction Profiles
Serotonin (B10506) Receptor System Engagements
Buspirone(1+)'s primary mechanism of action involves its potent and selective interaction with the serotonin 5-HT1A receptor subtype. nih.govfda.gov This interaction is nuanced, with the compound displaying different functional activities depending on the receptor's location within the brain. psychopharmacologyinstitute.compharmacologyeducation.org
Characterization of 5-HT1A Receptor Ligand Binding and Functional Activity
Buspirone(1+) demonstrates high affinity for 5-HT1A receptors, acting as a partial agonist. wikipedia.orgnih.gov This means it binds to and activates the receptor, but with a lower intrinsic activity than the endogenous neurotransmitter, serotonin. drugbank.com
At presynaptic 5-HT1A autoreceptors, located on the cell bodies and dendrites of serotonergic neurons in the raphe nuclei, Buspirone(1+) acts as a full agonist. pharmacologyeducation.orgdrugbank.com Activation of these autoreceptors leads to a decrease in the firing rate of serotonergic neurons and a subsequent reduction in serotonin synthesis and release. drugbank.comnih.gov This initial inhibitory effect on the serotonin system is a key aspect of its mechanism. drugbank.com
The therapeutic effects of buspirone (B1668070) are not immediate, often taking several weeks to manifest. drugbank.com This delay is thought to be due to adaptive changes in the serotonin system. drugbank.com Chronic administration of Buspirone(1+) leads to the desensitization of presynaptic 5-HT1A autoreceptors. drugbank.compathway.md This desensitization reduces the inhibitory feedback on serotonin neurons, ultimately leading to an increase in serotonin release and enhanced serotonergic neurotransmission. drugbank.comresearchgate.net However, studies have shown that as a low-efficacy partial agonist, buspirone may not induce desensitization of 5-HT1A autoreceptors as rapidly or effectively as high-efficacy agonists. nih.govnih.gov
Partial Agonism at Postsynaptic 5-HT1A Receptors
Affinity and Modulatory Actions at Other Serotonin Receptor Subtypes
While its primary target is the 5-HT1A receptor, Buspirone(1+) also interacts with other serotonin receptor subtypes, albeit with lower affinity. It has been shown to have a weak affinity for 5-HT2A, 5-HT2B, 5-HT2C, 5-HT6, and 5-HT7 receptors, where it likely acts as an antagonist. wikipedia.orgnih.gov Research suggests that the downregulation of 5-HT2A receptors may contribute to the therapeutic effects observed when buspirone is used in combination with other medications. nih.govresearchgate.net One study found buspirone to be a weak 5-HT2C receptor antagonist. nih.govresearchgate.net The clinical significance of these interactions at other serotonin receptors is still being fully elucidated.
Dopamine (B1211576) Receptor System Engagements
In addition to its effects on the serotonin system, Buspirone(1+) also interacts with dopamine receptors, although its affinity for these receptors is generally lower than for 5-HT1A receptors. fda.gov Buspirone(1+) acts as an antagonist at dopamine D2 receptors. patsnap.commedcentral.com Some research indicates that it preferentially blocks presynaptic D2 autoreceptors over postsynaptic receptors. wikipedia.orgmedcentral.com This action can lead to an increase in dopamine synthesis and neuronal impulse flow. psu.edu
Interactive Data Table: Buspirone(1+) Receptor Binding Affinities (Ki, nM)
| Receptor | Ki (nM) |
| 5-HT1A | 4.2 - 78 oup.com |
| 5-HT2A | Low affinity wikipedia.orgnih.gov |
| 5-HT2B | Low affinity wikipedia.org |
| 5-HT2C | Low affinity wikipedia.orgnih.gov |
| 5-HT6 | Low affinity wikipedia.org |
| 5-HT7 | Low affinity wikipedia.org |
| Dopamine D2 | Weak affinity, ~484 wikipedia.orgoup.com |
| Dopamine D3 | ~98 oup.com |
| Dopamine D4 | ~29.2 oup.com |
Interactive Data Table: Functional Activity of Buspirone(1+) at Key Receptors
| Receptor | Location | Functional Activity |
| 5-HT1A | Presynaptic (Raphe Nuclei) | Full Agonist pharmacologyeducation.orgdrugbank.com |
| 5-HT1A | Postsynaptic (Hippocampus, Cortex) | Partial Agonist psychopharmacologyinstitute.compharmacologyeducation.org |
| 5-HT2A, 2B, 2C, 6, 7 | Various | Likely Antagonist wikipedia.org |
| Dopamine D2 | Presynaptic and Postsynaptic | Antagonist patsnap.commedcentral.com |
| Dopamine D3 | Various | Antagonist wikipedia.orgfrontiersin.org |
| Dopamine D4 | Various | Antagonist wikipedia.orgfrontiersin.org |
High Affinity Binding and Antagonism at Dopamine D3 and D4 Receptors
Adrenergic Receptor System Engagements
Buspirone(1+) also interacts with the adrenergic system, primarily through its affinity for alpha-1 adrenergic receptors and the actions of its major metabolite.
Buspirone(1+) exhibits a very weak affinity for the α1-adrenergic receptor. wikipedia.org However, some studies have reported that it can act as a partial agonist at these receptors in a manner that is dependent on the specific tissue and species. drugbank.comwikipedia.org Specifically, buspirone has been shown to act as a partial agonist at alpha1D-adrenoceptors in certain rat tissues. nih.gov In other preparations, it acts as a weak antagonist at alpha1A- and alpha1B-adrenoceptors. nih.gov
Alpha-1 Adrenergic Receptor Affinity and Partial Agonism
Non-Interaction with GABAergic and Benzodiazepine (B76468) Receptor Complexes
A defining characteristic of Buspirone(1+) is its lack of significant interaction with the gamma-aminobutyric acid (GABA) and benzodiazepine receptor complexes. medcentral.commedsafe.govt.nzresearchgate.netfda.gov Unlike benzodiazepines, buspirone does not bind to the GABA-A receptor complex and does not modulate GABAergic neurotransmission. nih.govwikipedia.orgdroracle.ai This distinction is responsible for the absence of sedative, muscle relaxant, and anticonvulsant properties typically associated with benzodiazepines. nih.govdrugbank.com Furthermore, buspirone does not exhibit cross-tolerance with benzodiazepines and will not prevent withdrawal symptoms from these drugs. medsafe.govt.nzfda.gov
Data Tables
Table 1: Buspirone(1+) Receptor Binding Affinity
| Receptor | Affinity (Ki, nM) | Action |
| Dopamine D2 | Weak affinity (484 nM) oup.com | Weak Antagonist drugbank.comwikipedia.org |
| Dopamine D3 | High affinity (~98 nM) nih.gov | Antagonist nih.govdrugbank.com |
| Dopamine D4 | High affinity (~29 nM) nih.gov | Antagonist nih.govdrugbank.com |
| Alpha-1 Adrenergic | Very weak affinity wikipedia.org | Partial Agonist/Weak Antagonist drugbank.comnih.gov |
| Alpha-2 Adrenergic (via 1-PP metabolite) | High affinity (7.3-40 nM) wikipedia.org | Potent Antagonist wikipedia.org |
| GABA-A/Benzodiazepine Complex | No significant affinity fda.gov | No interaction wikipedia.orgresearchgate.net |
Absence of Direct Monoamine Neurotransmitter Reuptake Inhibition
A defining characteristic of Buspirone(1+)'s pharmacodynamic profile is its lack of direct action on monoamine reuptake transporters. In vitro radioligand studies have demonstrated that Buspirone(1+) does not significantly affect the reuptake of key neurotransmitters such as serotonin, norepinephrine, or dopamine. medcentral.com This mechanism is a clear point of differentiation from other classes of drugs like Selective Serotonin Reuptake Inhibitors (SSRIs) or Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). medicalnewstoday.com Studies examining the combined use of buspirone with monoamine reuptake blocking agents further support that buspirone's own therapeutic actions are not mediated by reuptake inhibition. nih.gov
Intracellular Signaling Cascades Modulated by Buspirone(1+)
The interaction of Buspirone(1+) with its primary target, the 5-HT1A receptor, initiates a cascade of intracellular signaling events. As 5-HT1A receptors are inhibitory G-protein coupled receptors (GPCRs), they primarily couple to Gi/Go proteins. drugbank.com
Activation of the 5-HT1A receptor by Buspirone(1+) leads to the inhibition of the enzyme adenylyl cyclase. pathway.md This action reduces the intracellular production of cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger. pathway.md The resulting decrease in cAMP levels contributes to a reduction in neuronal excitability, a key component of its pharmacological effect. pathway.md
In addition to the cAMP pathway, 5-HT1A receptor activation has been shown to modulate other signaling pathways. The receptor can activate phospholipase C, which leads to the mobilization of calcium (Ca2+) from intracellular stores. researchgate.nett3db.ca Furthermore, some research indicates that Buspirone(1+)'s binding to the 5-HT1A receptor can stimulate the phosphorylation of extracellular signal-regulated kinases (ERK1/2), another important signaling cascade involved in neuronal function. guidetopharmacology.org
Pre Clinical Pharmacokinetics and Metabolic Fate of Buspirone 1+
Absorption and Distribution Mechanisms in Controlled Experimental Systems
Following oral administration in experimental models, buspirone (B1668070) is rapidly absorbed. However, it is subject to extensive first-pass metabolism, which results in a low systemic bioavailability, estimated to be around 4% to 5%. ontosight.aibiosynth.comwikipedia.org Peak plasma concentrations of the unchanged drug are typically observed between 40 and 90 minutes post-administration. hres.cafda.govhres.ca Studies have shown that the presence of food can increase the bioavailability of buspirone by decreasing the extent of this presystemic clearance, leading to an 84% increase in the area under the plasma concentration-time curve (AUC) and a 116% increase in peak plasma concentration (Cmax). drugbank.com
Buspirone exhibits a high degree of binding to plasma proteins, with in vitro studies indicating that approximately 86% to 95% of the drug is bound. hres.cafda.govhres.cadrugbank.commedsafe.govt.nz It primarily binds to serum albumin and alpha-1-acid glycoprotein (B1211001). drugbank.com The volume of distribution has been determined to be 5.3 L/kg in preclinical models, indicating extensive tissue distribution. drugbank.com In vitro displacement studies have shown that buspirone does not displace highly protein-bound drugs like phenytoin (B1677684) or warfarin (B611796), but may displace less firmly bound drugs such as digoxin. fda.govmedsafe.govt.nz
Preclinical research in rats has also explored alternative administration routes to bypass the extensive first-pass effect. Intranasal delivery systems, for instance, have been shown to significantly improve bioavailability and achieve higher drug concentrations in both plasma and the brain compared to oral administration. fda.gov
Table 1: Key Pharmacokinetic Parameters of Buspirone in Preclinical Models
| Parameter | Value | Source(s) |
| Oral Bioavailability | ~4-5% | ontosight.aibiosynth.comwikipedia.org |
| Time to Peak Plasma Concentration (Tmax) | 40-90 minutes | hres.cafda.govhres.ca |
| Plasma Protein Binding | 86-95% | hres.cafda.govhres.cadrugbank.commedsafe.govt.nz |
| Volume of Distribution (Vd) | 5.3 L/kg | drugbank.com |
| Effect of Food on AUC | 84% Increase | drugbank.com |
| Effect of Food on Cmax | 116% Increase | drugbank.com |
Biotransformation Pathways and Metabolite Identification
Buspirone undergoes extensive metabolism, primarily through oxidation, resulting in the formation of several hydroxylated derivatives and a major pharmacologically active metabolite. hres.cafda.govhres.cadrugbank.com
The oxidative metabolism of buspirone yields several hydroxylated metabolites. fda.govdrugbank.comnih.gov Key derivatives identified in preclinical and in vitro systems include:
6'-Hydroxybuspirone: This is a major metabolite formed through hydroxylation on the spiro ring system. nih.govcaymanchem.com It is considered an active metabolite, demonstrating a high affinity for the 5-HT1A receptor. wikipedia.orgcaymanchem.comnewdrugapprovals.org In fact, following oral administration of buspirone to rats, the systemic exposure to 6'-hydroxybuspirone was found to be approximately 12-fold higher than that of the parent compound. researchgate.netnih.gov
5-Hydroxybuspirone: Formed by hydroxylation of the pyrimidine (B1678525) ring, this metabolite is considered essentially inactive pharmacologically. ontosight.aihres.cahres.canih.gov
3'-Hydroxybuspirone: This is another identified hydroxylated derivative. drugbank.comdrugbank.comnih.gov
8-Hydroxybuspirone: This has also been identified as a metabolite of buspirone. wikipedia.orgnewdrugapprovals.org
Studies using human liver microsomes have characterized the formation of these metabolites, identifying them as products of CYP3A4-mediated oxidation. drugbank.comresearchgate.net
Table 2: Major Metabolites of Buspirone Identified in Preclinical Studies
| Metabolite | Site of Metabolism | Mediating Enzyme | Pharmacological Activity | Source(s) |
| 6'-Hydroxybuspirone | Spiro Ring | CYP3A4 | Active (High 5-HT1A Affinity) | wikipedia.orgnih.govcaymanchem.comresearchgate.net |
| 5-Hydroxybuspirone | Pyrimidine Ring | CYP3A4 | Essentially Inactive | ontosight.aihres.cahres.canih.gov |
| 1-Pyrimidinylpiperazine (1-PP) | N-dealkylation | CYP3A4 | Active | hres.cafda.govhres.cadrugbank.com |
| 3'-Hydroxybuspirone | Azaspirodecane Ring | CYP3A4 | Not fully characterized | drugbank.comdrugbank.com |
| 8-Hydroxybuspirone | Azaspirodecane Ring | CYP3A4 | Not fully characterized | wikipedia.orgnewdrugapprovals.org |
A primary metabolic pathway for buspirone is oxidative N-dealkylation, which cleaves the butyl side chain to produce the major active metabolite, 1-pyrimidinylpiperazine (1-PP). hres.cafda.govhres.cadrugbank.comdrugbank.comnih.gov
Formation and Pharmacological Attributes of the Active Metabolite 1-Pyrimidinylpiperazine (1-PP)
Comparative Pharmacological Activity of 1-PP in Animal Models
Plasma Protein Binding Characteristics and Displacement Dynamics (e.g., Serum Albumin, Alpha-1-Acid Glycoprotein)
In vitro studies have established that buspirone is extensively bound to plasma proteins, with estimates ranging from 86% to 95%. drugbank.commedcentral.comnih.govdrugs.comhres.ca This binding primarily involves two key proteins: serum albumin and, to a lesser degree, alpha-1-acid glycoprotein (AAG). drugbank.commedcentral.comnih.govdrugs.comnih.gov The interaction with both albumin and AAG is a significant determinant of the drug's distribution and availability. nih.gov
Displacement studies have been conducted to understand the potential for drug-drug interactions at the level of plasma protein binding. In vitro experiments have shown that buspirone does not displace highly protein-bound drugs such as phenytoin, propranolol, and warfarin from their binding sites on plasma proteins at clinically relevant concentrations. hres.camedsafe.govt.nzdrugcentral.org However, there is some in vitro evidence to suggest that buspirone may displace digoxin. medcentral.comhres.canih.gov Conversely, other drugs can influence the free fraction of buspirone. For instance, aspirin (B1665792) has been observed to increase the plasma levels of free buspirone by 23% in vitro, while flurazepam decreased the free levels by 20%. fda.gov
The following table summarizes the key plasma protein binding characteristics of buspirone based on pre-clinical in vitro findings.
| Parameter | Finding | Source |
| Extent of Binding | 86% - 95% | drugbank.commedcentral.comnih.govdrugs.comhres.ca |
| Primary Binding Proteins | Serum Albumin, Alpha-1-Acid Glycoprotein | drugbank.commedcentral.comnih.govdrugs.comnih.gov |
| Displacement of Other Drugs | Does not displace phenytoin, propranolol, warfarin. May displace digoxin. | medcentral.comhres.canih.govmedsafe.govt.nzdrugcentral.org |
| Displacement by Other Drugs | Aspirin increased free buspirone by 23%; Flurazepam decreased free buspirone by 20%. | fda.gov |
Enzymatic Induction and Inhibition Studies in vitro (e.g., with Axitinib)
In vitro studies using rat liver microsomes have demonstrated that buspirone does not induce hepatic mixed-function oxidases. nih.gov This suggests that buspirone is unlikely to accelerate its own metabolism or the metabolism of co-administered drugs through enzyme induction.
The metabolism of buspirone is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. drugbank.commedsafe.govt.nzwikipedia.orgresearchgate.net In vitro studies have confirmed this, showing that buspirone's metabolism in rat liver microsomes is dependent on NADPH and can be completely inhibited by cytochrome P-450 inhibitors like SKF-525A and metyrapone. nih.gov
A specific in vitro study investigating the interaction between buspirone and axitinib (B1684631) revealed that axitinib acts as a potent inhibitor of buspirone metabolism. dovepress.comscienceopen.comnih.govnih.gov In both rat liver microsomes (RLMs) and human liver microsomes (HLMs), axitinib significantly decreased the two primary metabolic pathways of buspirone: 6'-hydroxylation and N-dealkylation. dovepress.comscienceopen.comnih.govnih.gov The study determined that axitinib exhibits noncompetitive inhibition of these pathways. dovepress.comnih.govnih.gov
The inhibitory effects of axitinib on buspirone metabolism are quantified by the IC₅₀ values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. The following table presents the IC₅₀ values from the in vitro study with axitinib.
| Microsome Source | Metabolic Pathway | IC₅₀ Value (μM) | Source |
| Rat Liver Microsomes (RLMs) | 6'-OH buspirone formation | 15.76 | dovepress.comscienceopen.comnih.govnih.gov |
| Rat Liver Microsomes (RLMs) | 1-PP formation (N-dealkylation) | 9.74 | dovepress.comscienceopen.comnih.govnih.gov |
| Human Liver Microsomes (HLMs) | 6'-OH buspirone formation | 10.63 | dovepress.comscienceopen.comnih.govnih.gov |
| Human Liver Microsomes (HLMs) | 1-PP formation (N-dealkylation) | 9.902 | dovepress.comscienceopen.comnih.govnih.gov |
At a concentration of 100 μM, axitinib inhibited buspirone's 6'-hydroxylation by 97.4% in RLMs and 87.4% in HLMs. dovepress.com Similarly, the N-dealkylation pathway was inhibited by 98.4% in RLMs and 89.7% in HLMs. dovepress.com These findings highlight the potential for significant drug-drug interactions when buspirone is co-administered with a potent CYP3A4 inhibitor like axitinib. scienceopen.comnih.gov
Excretion Pathways and Mechanisms in Pre-clinical Models
Pre-clinical studies, including those using ¹⁴C-labeled buspirone, have elucidated the primary excretion pathways for buspirone and its metabolites. drugbank.comrxlist.com The compound is eliminated from the body through both renal and fecal routes. hres.camedsafe.govt.nz
In single-dose studies, approximately 29% to 63% of the administered dose was excreted in the urine within 24 hours, primarily in the form of metabolites. drugbank.comhres.camedsafe.govt.nzrxlist.com Fecal excretion accounted for about 18% to 38% of the dose. drugbank.comhres.camedsafe.govt.nzrxlist.com This indicates that both urinary and fecal pathways are significant for the clearance of buspirone and its metabolic products.
In lactating rats, buspirone and its metabolites have been shown to be excreted in milk. medcentral.commedsafe.govt.nzrxlist.com
The following table summarizes the excretion data for buspirone from pre-clinical studies.
| Excretion Pathway | Percentage of Dose Excreted | Timeframe | Form of Excretion | Source |
| Urinary | 29% - 63% | 24 hours | Primarily metabolites | drugbank.comhres.camedsafe.govt.nzrxlist.com |
| Fecal | 18% - 38% | Not specified | Metabolites | drugbank.comhres.camedsafe.govt.nzrxlist.com |
| Milk (in rats) | Detected | Not specified | Buspirone and its metabolites | medcentral.commedsafe.govt.nzrxlist.com |
Structure Activity Relationship Sar Studies of Buspirone 1+ and Its Analogues
Systematic Chemical Modifications and Their Impact on Biological Activity
The buspirone (B1668070) molecule can be conceptually divided into three key components for SAR analysis: the aryl moiety, the alkylene chain, and the cyclic imide portion. nih.gov Modifications to each of these regions have been shown to significantly affect receptor affinity and pharmacological activity. nih.gov
Role of the Aryl Moiety and Its Substituents on Receptor Affinity
The nature of the aryl group attached to the piperazine (B1678402) ring is a critical determinant of the biological activity of buspirone analogues. Specifically, the presence of an aryl group at the N4 position of the piperazine ring is considered essential. This part of the molecule is involved in crucial interactions with the receptor, including the formation of a hydrogen bond between the protonated nitrogen atom and the carboxyl oxygen of an aspartate residue (Asp 3.32), which is vital for binding to 5-HT receptors. Furthermore, the aromatic ring helps to stabilize the ligand-receptor complex through a CH…π interaction with a phenylalanine residue (Phe 6.52).
Studies have shown that while non-ortho substituents on the aryl moiety have a minimal impact on binding affinity for the [3H]spiperone site (associated with dopamine (B1211576) D2 receptors), the introduction of ortho substituents can lead to modest correlations between receptor binding and the physical parameters of these substituents. nih.gov For instance, some research suggests that an o-methoxy-phenyl group on a ligand can form a hydrogen bond with the hydroxyl group of a serine residue (Ser 5.42). The arylpiperazine moiety is a common template for drugs targeting various central nervous system receptors. researchgate.net
Influence of Alkylene Chain Length on Ligand-Receptor Interactions
The alkylene chain, which acts as a linker between the arylpiperazine and the cyclic imide portions of the molecule, plays a significant role in receptor binding. nih.govwho.int The length and flexibility of this chain are crucial for optimal interaction with the receptor. uj.edu.pl In buspirone and its analogues like gepirone, a flexible butyl (four-carbon) chain is present.
Research indicates that the potency at the [3H]spiperone binding site is affected by the length of this alkylene chain. nih.gov SAR studies on various arylpiperazine derivatives have frequently utilized linkers composed of two to four methylene (B1212753) units. researchgate.net For certain indole (B1671886) derivatives, a four-carbon chain was used as a linker to connect the heterocyclic moieties, leading to high affinity for the 5-HT1A receptor. researchgate.net Generally, flexible ligands of the arylpiperazine type, such as buspirone, tend to act as partial agonists at postsynaptic 5-HT1A receptors, whereas their more rigid counterparts often function as antagonists.
Significance of the Cyclic Imide Portion (Azaspirodecanedione Ring System) in Pharmacological Efficacy
The terminal cyclic imide portion, specifically the azaspirodecanedione ring system in buspirone, is another key structural feature influencing pharmacological efficacy. nih.govpathway.md This bulky cycloimide moiety is believed to be directly involved in the formation of the bioactive complex with the 5-HT1A receptor. researchgate.net It is thought to contribute to the stabilization of the ligand-receptor complex through π-electron or local dipole-dipole interactions. researchgate.net
The composition of the imide portion has been shown to affect the potency at the [3H]spiperone binding site. nih.gov However, the influence of the amide or imide group is a subject of some debate, with some studies suggesting it stabilizes the ligand-receptor complex, while others propose it has little to no influence. uj.edu.pl Despite this, the distinctive azaspirodecanedione structure is a hallmark of buspirone's chemical class and is considered important for its pharmacological profile. pathway.mddrugbank.com
Correlations Between Specific Structural Features and Receptor Binding Affinities
The affinity of buspirone and its analogues for the 5-HT1A receptor is governed by a combination of specific structural features. The arylpiperazine moiety is a well-established scaffold for high-affinity 5-HT1A receptor ligands. uj.edu.pl The interaction is stabilized by key binding events: the protonated nitrogen of the piperazine ring forms a crucial hydrogen bond, and the aromatic ring engages in stabilizing interactions.
The terminal amide or imide fragment also plays a role in stabilizing the ligand-receptor complex. researchgate.net While the 2-pyrimidinyl group of buspirone itself is not considered directly involved in the bioactive complex formation with the 5-HT1A receptor, the basic nitrogen atom and the bulky terminal cycloimide are. researchgate.net Interestingly, for some N-(3-(4-aryl-1-piperazinyl)propyl) derivatives, the terminal amide function was found not to be critical for 5-HT1A receptor affinity. researchgate.net
The following table summarizes the binding affinities of Buspirone and some of its metabolites for various receptors.
| Compound | 5-HT1A (Ki, nM) | D2 (Ki, nM) |
| Buspirone | High Affinity | Weak Affinity |
| 6-Hydroxybuspirone | 25 | - |
| 1-(2-pyrimidinyl)piperazine (1-PP) | - | - |
Data sourced from multiple studies. wikipedia.org
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to find correlations between the chemical structures of compounds and their biological activities. chemmethod.comresearchgate.net For buspirone and its analogues, QSAR studies, particularly 3D-QSAR methods, have been instrumental in understanding the structural requirements for receptor binding. researchgate.net
Comparative Molecular Field Analysis (CoMFA)
Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of molecules with their 3D steric and electrostatic fields. ijpsonline.compsu.edu This method has been applied to series of buspirone analogues to develop predictive models for their receptor affinity. researchgate.net
In a CoMFA study, a set of structurally related compounds (a training set) is aligned, and their steric and electrostatic fields are calculated at various points on a 3D grid. ijpsonline.compsu.edu A statistical method, often partial least squares (PLS), is then used to derive a mathematical equation that relates the variations in these fields to the observed biological activities. ijpsonline.com The resulting model can then be used to predict the activity of new, untested compounds. psu.edu
For buspirone analogues, CoMFA has been used to analyze the favorable and unfavorable volumes implicated in receptor recognition. researchgate.net The analysis generates a linear expression between biological data and the values of the surrounding electrostatic and steric fields. researchgate.net The resulting CoMFA maps can provide insights into the stereoelectronic nature of the receptor binding site, suggesting where steric bulk or specific electrostatic properties are favored or disfavored for optimal binding. researchgate.net These models have been shown to reproduce the ligand-binding rank order determined from experimental inhibition constants for buspirone analogues, suggesting that factors like steric hindrance and repulsive forces between the receptor and the imide group are key determinants of binding affinity. researchgate.net
Comparative Molecular Similarity Indices Analysis (CoMSIA)
Comparative Molecular Similarity Indices Analysis (CoMSIA) is a powerful 3D-Quantitative Structure-Activity Relationship (3D-QSAR) method used to understand the relationship between the physicochemical properties of a series of molecules and their biological activity. nih.gov Unlike its predecessor, Comparative Molecular Field Analysis (CoMFA), CoMSIA calculates similarity indices using a Gaussian-type function for the distance dependence between a probe atom and the atoms of the molecules in a dataset. nih.gov This approach avoids the singularities that can occur at atomic positions and eliminates the need for arbitrary cutoff limits for steric and electrostatic fields. nih.gov
CoMSIA evaluates several key physicochemical fields: steric, electrostatic, hydrophobic, and hydrogen-bond donor and acceptor fields. mdpi.comtandfonline.comtandfonline.com The output is typically visualized as 3D contour maps, which highlight regions around the aligned molecules where specific properties are predicted to either increase or decrease biological activity. mdpi.com For instance, in a typical CoMSIA electrostatic contour map, blue isopleths might indicate regions where positive charges are favorable for activity, while red isopleths would show where negative charges are favorable. mdpi.com
A significant advantage of CoMSIA is that its contour maps are often less fragmented and easier to interpret than those from CoMFA. nih.gov The maps highlight regions on the ligand skeletons themselves that require a particular physicochemical property for optimal activity, providing a more direct guide for designing new compounds. nih.gov While specific CoMSIA studies focused solely on Buspirone(1+) are not extensively detailed in the public literature, the methodology has been successfully applied to libraries of 5-HT1A ligands, which include arylpiperazine scaffolds similar to buspirone. tandfonline.comtandfonline.com These studies generate statistically significant models that can guide the structural modifications necessary to improve the affinity and selectivity of new chemical entities for the 5-HT1A receptor. tandfonline.comtandfonline.com
Principles of Ligand Design Derived from SAR Investigations
Structure-activity relationship (SAR) studies on buspirone and its analogues have provided a clear framework for rational ligand design. These investigations typically involve systematic modifications of the three core components of the buspirone scaffold: the terminal imide moiety, the central alkylene chain, and the N-arylpiperazine group. nih.govresearchgate.net
The fundamental pharmacophore for many serotonin (B10506) receptor antagonists, including buspirone, consists of an aromatic ring and a basic nitrogen atom, separated by a specific distance. drugdesign.org For buspirone-like ligands, this translates to the arylpiperazine unit and the terminal imide group, connected by a flexible linker.
Key structural components and their influence on activity:
N-Arylpiperazine Moiety: The presence of an aryl group on the N4 atom of the piperazine ring is considered critical for biological activity. In many active analogues, this is a 1-(2-pyrimidinyl)piperazine group. nih.gov The protonated basic nitrogen of the piperazine ring is crucial, forming a key hydrogen bond with an aspartate residue (Asp 3.32) in the 5-HT receptor. The aromatic ring itself helps stabilize ligand binding through a CH–π interaction with a phenylalanine residue (Phe 6.52). Studies show that while non-ortho substituents on the aryl ring have little impact on binding affinity, modifications at the ortho position can have more complex effects. nih.gov
Alkylene Spacer: The length and flexibility of the alkylene chain connecting the piperazine and imide moieties significantly affect potency. nih.govresearchgate.net A tetramethylene (four-carbon) chain is a common feature in potent analogues, including buspirone itself. researchgate.netnih.gov The flexibility of this linker is a key determinant of the functional profile. Flexible ligands like buspirone tend to act as partial agonists, whereas analogues with more rigid linkers (e.g., alkenyl or cycloalkyl spacers) often exhibit antagonist properties. The conformation of this chain can be either extended or folded, which influences the distance between the key pharmacophoric elements.
Terminal Imide Moiety: The structure of the terminal cyclic imide group also plays an important role in modulating activity. nih.govsemanticscholar.org This part of the molecule is thought to stabilize the ligand-receptor complex through π-electron or dipole-dipole interactions. researchgate.net For example, the analogue 4,4-dimethyl-1-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-2,6-piperidinedione was found to be equipotent with buspirone, demonstrating that modifications to the imide ring are well-tolerated and can be used to fine-tune activity. nih.gov
The table below summarizes the key SAR findings for Buspirone(1+) analogues.
| Molecular Component | Modification | Effect on Activity/Binding | Citation |
| N-Arylpiperazine | Presence of aryl group at N4 | Critical for biological activity | |
| Protonated nitrogen (N1) | Forms essential hydrogen bond with Asp 3.32 | ||
| Non-ortho aryl substituents | Little effect on binding affinity | nih.gov | |
| Alkylene Spacer | Chain length | Affects potency; four-carbon chain is common | nih.govnih.gov |
| Increased rigidity | Shifts activity from agonist/partial agonist to antagonist | ||
| Terminal Imide | Composition of the cyclic imide | Influences potency | nih.gov |
| Role in binding | Stabilizes ligand-receptor complex via π-electron or dipole interactions | researchgate.net | |
| Specific analogue (Compound 32) | Equipotent with buspirone | nih.gov |
These principles, derived from extensive SAR studies, provide a robust guide for the rational design of novel ligands targeting serotonin receptors, allowing for the optimization of affinity, selectivity, and functional activity.
Synthetic Chemistry and Chemical Derivatization of Buspirone 1+
Historical and Industrial Synthetic Routes
The initial routes to buspirone (B1668070) laid the groundwork for its large-scale production, focusing on the assembly of its two key fragments: the spirocyclic imide portion and the pyrimidinylpiperazine butyl chain.
The first synthesis of buspirone was carried out by a team at Mead Johnson in 1968. wikipedia.orgnewdrugapprovals.org The foundational patents describe the synthesis of buspirone and its analogues, outlining the core chemical transformations required. google.com An early and widely referenced method involves a convergent synthesis strategy. This approach begins with the alkylation of 1-(2-pyrimidyl)piperazine with 4-chlorobutyronitrile. wikipedia.orgnewdrugapprovals.org The resulting nitrile intermediate is then reduced to the corresponding primary amine. wikipedia.org The final step involves the condensation of this amine with 3,3-tetramethyleneglutaric anhydride (B1165640) to form the imide ring of the buspirone molecule. wikipedia.org
The key steps in a representative early synthetic protocol are outlined below:
| Step | Reactants | Product | Key Transformation |
|---|---|---|---|
| 1 | 1-(2-Pyrimidyl)piperazine, 4-Chlorobutyronitrile | 4-(2-Pyrimidyl)-1-(3-cyanopropyl)piperazine | N-Alkylation |
| 2 | 4-(2-Pyrimidyl)-1-(3-cyanopropyl)piperazine | 1-(2-Pyrimidyl)-4-(4-aminobutyl)piperazine | Nitrile Reduction |
This table illustrates a common pathway described in early literature for buspirone synthesis. wikipedia.orgnewdrugapprovals.org
For industrial-scale production, the initial synthetic route was adapted to ensure efficiency, yield, and purity. mdpi.com The plant-scale synthesis initially employed a similar pathway to the early patented protocols. mdpi.com It involved the alkylation of 1-(pyrimidin-2-yl)piperazine with 4-chlorobutyronitrile, followed by hydrogenation of the nitrile group over a Raney nickel catalyst to yield the primary amine. mdpi.comnewdrugapprovals.org This amine was then condensed with commercially available 3,3-tetramethylene glutaric anhydride in refluxing pyridine (B92270) to produce buspirone. mdpi.com
Later patents focused on optimizing this process for large-scale manufacturing. For example, processes were developed for the reliable production of specific polymorphic forms of buspirone hydrochloride, which is crucial for pharmaceutical formulation. google.com One such large-scale preparation involves reacting buspirone free base with hydrochloric acid in isopropyl alcohol, followed by purification steps to yield the desired polymorph. google.com Another patented large-scale process involves preparing the potassium salt of 3,3-tetramethylene glutarimide (B196013) and reacting it with a pre-formed piperazine (B1678402) derivative in n-butyl acetate (B1210297) to achieve a high yield of the buspirone base. quickcompany.in These industrial methods prioritize cost-effectiveness, safety, and the consistent production of a high-purity active pharmaceutical ingredient (API). nih.gov
Evolution of Early Patented Protocols
Modern and Novel Synthetic Methodologies
Recent research has focused on developing more efficient, atom-economical, and environmentally benign methods for synthesizing buspirone. These modern approaches often utilize advanced catalytic systems and innovative reaction pathways.
In 2008, a novel process for buspirone production was reported by Wei and co-workers. mdpi.comresearchgate.net This route builds the spirocyclic core from simpler starting materials. The synthesis commences with the condensation of cyclopentanone (B42830) and methyl isocyanoacetate, catalyzed by ammonia, which after hydrolysis, yields cyclopentane-1,1-diacetic acid. mdpi.com This diacid is then heated with ammonium (B1175870) carbonate to form 3,3-tetramethyleneglutarimide (B196294). mdpi.comresearchgate.net In a parallel step, 1-(pyrimidin-2-yl)piperazine is alkylated with 1,4-dibromobutane (B41627) to prepare the necessary butyl bromide side chain. mdpi.com The final step is the alkylation of the pre-formed 3,3-tetramethyleneglutarimide with the piperazine-containing butyl bromide, affording buspirone in a nearly quantitative yield. mdpi.com
| Step | Starting Material(s) | Key Intermediate | Final Product |
| 1 | Cyclopentanone, Methyl isocyanoacetate | Cyclopentane-1,1-diacetic acid | |
| 2 | Cyclopentane-1,1-diacetic acid, Ammonium carbonate | 3,3-Tetramethyleneglutarimide | |
| 3 | 1-(Pyrimidin-2-yl)piperazine, 1,4-Dibromobutane | N-(4-bromobutyl)-1-(pyrimidin-2-yl)piperazine | |
| 4 | 3,3-Tetramethyleneglutarimide, N-(4-bromobutyl)-1-(pyrimidin-2-yl)piperazine | Buspirone |
This table summarizes the key stages of the innovative synthetic route developed by Wei and co-workers. mdpi.com
A significant advancement in buspirone synthesis was reported in 2022 by Beller and co-workers, employing a nickel-catalyzed reductive cross-coupling reaction. mdpi.comresearchgate.net This methodology provides a novel way to form the crucial C-N bond connecting the piperazine and the butyl spacer. In this synthesis, 3,3-tetramethylene glutarimide is first alkylated with 4-bromobutyronitrile (B74502) to create a nitrile-containing intermediate. mdpi.com This nitrile then undergoes a reductive cross-coupling reaction with 1-(pyrimidin-2-yl)piperazine. mdpi.com The reaction is catalyzed by nickel triflate with a specialized triphosphine (B1213122) ligand and proceeds under a hydrogen atmosphere (40 bar), providing an 80% yield of buspirone. mdpi.com This type of cross-electrophile coupling represents a powerful and modern strategy for amine synthesis, directly joining two electrophilic partners. mdpi.comoaes.cc
Another catalytic approach, reported by Steven Ley and co-workers in 2019, utilizes a continuous flow method. mdpi.com This process involves the direct alkylation of 1-(pyrimidin-2-yl)piperazine with an alcohol via a Ruthenium(II)-catalyzed "borrowing hydrogen" approach. mdpi.comacs.org This method is advantageous as it uses alcohols, which are generally more benign alkylating agents than alkyl halides, and generates water as the only byproduct. acs.org
Reductive alkylation (also known as reductive amination) is a cornerstone of amine synthesis and has been applied to the production of buspirone. researchgate.netmasterorganicchemistry.com This reaction involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the target amine. researchgate.netmasterorganicchemistry.com For buspirone, this pathway can be used to construct the bond between the piperazine nitrogen and the butyl chain. researchgate.net A synthesis described by Kowalski and colleagues starts with a dimethyl acetal (B89532) which is hydrolyzed with acid to form an aldehyde in situ. researchgate.net This aldehyde then undergoes reductive amination with the appropriate piperazine derivative using sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) as the reducing agent, achieving a high yield. researchgate.netmdpi.com This method avoids the issues of over-alkylation often seen with direct alkylation using alkyl halides. masterorganicchemistry.com
| Method | Carbonyl Source | Amine Source | Reducing Agent | Key Feature |
| Reductive Amination | Aldehyde (from acetal) | 1-(2-Pyrimidinyl)piperazine | NaBH(OAc)₃ | In situ aldehyde formation and reduction of the resulting imine. researchgate.net |
This table highlights the components of a reductive alkylation approach for buspirone synthesis.
Palladium(0)-Catalyzed Amination-Imidation Sequences
A notable strategy for the synthesis of buspirone and its analogues involves a multi-component assembly facilitated by a Palladium(0)-catalyzed amination-imidation sequence. researchgate.net This approach efficiently brings together three key subunits to construct the core structure of the target molecule. The process is characterized by the sequential formation of carbon-nitrogen bonds in a controlled manner.
The key components in this convergent synthesis are:
A piperazine derivative, such as 2-(1-piperazinyl)pyrimidine.
A bifunctional allyl derivative.
An imide moiety.
The sequence is initiated by the Palladium(0)-catalyzed amination, which couples the piperazine derivative with the bifunctional allyl compound. This is followed by an imidation step and a subsequent hydrogenation to yield the final product. researchgate.net This method represents an efficient route for creating analogues of buspirone by varying the nature of the three building blocks. researchgate.netnih.gov The use of a palladium catalyst is crucial for the efficiency of the C-N bond-forming reactions. researchgate.netnih.gov
Synthesis of Key Precursor Intermediates (e.g., 2-(piperazin-1-yl)pyrimidine)
The intermediate 1-(2-pyrimidinyl)piperazine, also known as 2-(piperazin-1-yl)pyrimidine, is a critical precursor in the industrial synthesis of buspirone. chemicalbook.commdpi.com Several synthetic methods have been developed to produce this key intermediate, with a focus on improving yield, purity, and cost-effectiveness. nih.govtandfonline.com
One of the most common methods involves the nucleophilic substitution of 2-chloropyrimidine (B141910) with piperazine. tandfonline.com This reaction can be carried out in a suitable solvent like water or ethanol, often in the presence of a base such as potassium carbonate or triethylamine (B128534) to neutralize the hydrochloric acid formed during the reaction. tandfonline.comprepchem.comchemicalbook.com
A more recent, optimized approach aims to reduce the costs associated with raw materials and by-product formation. nih.govtandfonline.com This improved, multi-step process includes:
Amidine Formation : Piperazine is reacted with cyanamide (B42294) under acidic conditions. This enhances the electrophilicity of cyanamide, allowing the nucleophilic nitrogen of piperazine to form piperazine-1-carboximidamide. tandfonline.com
Pyrimidine (B1678525) Ring Formation : The resulting amidine reacts with 1,1,3,3-tetramethoxypropane (B13500) in the presence of hydrochloric acid. The acid hydrolyzes the 1,1,3,3-tetramethoxypropane to form an electrophilic enamine intermediate, which then cyclizes with the amidine to form the pyrimidine ring. nih.govtandfonline.com
Purification via Oxalate (B1200264) Salt : The crude product is dissolved in isopropanol (B130326) (IPA) and treated with oxalic acid to form the oxalate salt. This step is effective for removing by-products. nih.gov
Conversion to Free Base : The purified oxalate salt is converted back to the free base using ammonia, followed by extraction. nih.gov
This optimized process has been reported to achieve a purity of over 99% and significantly reduce production costs, making it suitable for large-scale pharmaceutical manufacturing. nih.gov
The following table summarizes various synthetic routes for 2-(piperazin-1-yl)pyrimidine.
| Starting Materials | Reagents and Conditions | Yield | Purity | Reference |
| 2-Chloropyrimidine, Piperazine | Absolute ethanol, reflux for 18 hours | Not specified | Not specified | prepchem.com |
| 2-Chloropyrimidine, Piperazine, Potassium Carbonate | Water, 50-65°C for 1 hour | 88% | Not specified (used without further purification) | chemicalbook.com |
| Piperazine, Cyanamide; then 1,1,3,3-Tetramethoxypropane | 1. Sulfuric acid, methanol. 2. Hydrochloric acid, DCM extraction. 3. Isopropanol, oxalic acid. 4. Ammonia, DCM extraction. | Not specified | >99% | nih.govtandfonline.com |
Computational and Theoretical Studies on Buspirone 1+
Molecular Docking Investigations for Ligand-Receptor Interaction Elucidation
Molecular docking simulations have been a key tool in understanding how Buspirone(1+) and its analogs bind to the 5-HT1A receptor. Using homology modeling, three-dimensional models of the human 5-HT1A receptor have been constructed to study these interactions in detail. nih.govnih.gov These models are often based on the crystal structure of related G protein-coupled receptors (GPCRs), such as rhodopsin. nih.gov
Docking studies have revealed specific amino acid residues within the receptor's transmembrane helices (TMHs) that are crucial for binding. The arylpiperazine part of buspirone (B1668070) and related ligands is thought to form a critical hydrogen bond between its protonated nitrogen atom and the side chain of an aspartate residue (Asp116) in TMH3. researchgate.net Further interactions involve:
The quinolinyl moiety of buspirone analogues interacting with amino acids in TMH6. nih.gov
The imide group forming interactions with residues in TMH2, TMH3, and TMH7. nih.govnih.gov
The carbonyl groups establishing hydrogen bonds with serine residues. nih.gov
Molecular dynamics simulations suggest that the binding of buspirone analogues can induce conformational changes in the 5-HT1A receptor, potentially leading to its activation. nih.gov These ligand-induced changes include alterations in the network of hydrogen bonds between the helices. nih.gov The binding affinity of different buspirone analogues can be rationalized through these models, where factors like steric hindrance and repulsive forces play a significant role in discriminating between ligands. nih.gov
Table 1: Key Molecular Interactions of Buspirone Analogues with the 5-HT1A Receptor Model
| Ligand Moiety | Interacting Receptor Region (Transmembrane Helices) | Key Amino Acid Interactions |
| Protonated Piperazine (B1678402) Nitrogen | TMH3 | Asp116 (Hydrogen Bond) researchgate.net |
| Quinolinyl Part | TMH6 | Amino acid residues in this helix nih.gov |
| Imide Group | TMH2, TMH3, TMH7 | Amino acid residues in these helices nih.govnih.gov |
| Carbonyl Groups | Not specified | Serine residues (Hydrogen Bonds) nih.gov |
| Aromatic Moiety | TMH5, TMH6, TMH7 | Amino acid residues in these helices nih.gov |
Conformational Analysis and Hypothesized Ligand-Receptor Fit Models
The conformational flexibility of the butyl linker in Buspirone(1+) is a critical determinant of its interaction with the 5-HT1A receptor and its resulting pharmacological activity. iaea.org Conformational analysis, using methods like the Hartree-Fock (HF) calculation, has been employed to determine the geometry and potential energy of the buspirone molecule. researchgate.net
Studies suggest that for flexible ligands like buspirone, extended conformations are predominant both in solution and during receptor interaction. iaea.org This contrasts with more rigid analogues, which tend to act as antagonists at the 5-HT1A receptor. The flexibility of the linker allows the molecule to adopt a bioactive conformation necessary for agonistic or partial agonistic activity. iaea.org
Two primary models for the ligand-receptor fit have been proposed based on conformational studies:
The Extended Conformation Model : This model posits that the terminal imide group is situated near the axis defined by the arylpiperazine portion of the molecule, allowing for optimal interactions within the binding pocket. iaea.org
The Folded Conformation Model : An alternative model suggests a folded conformation, based on a three-point pharmacophore model, is necessary for binding. iaea.org
The prevailing view is that the ability of buspirone to act as a partial agonist is linked to its conformational flexibility, which allows it to induce the specific receptor rearrangements required for activation. nih.goviaea.org
In Silico Prediction of Pharmacokinetic Parameters (e.g., Absorption, Distribution, Metabolism, Excretion, Toxicity – computational models only)
Computational tools and in silico models are increasingly used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities, helping to avoid late-stage failures. researchgate.net These predictive models are built using data from existing drugs to forecast the pharmacokinetic profiles of new or virtual compounds. nih.gov
For Buspirone(1+), computational approaches have been utilized to understand its pharmacokinetic and toxicological profile. Software packages like ADMET Predictor® can compute hundreds of physicochemical and topological descriptors from a molecule's 2D or 3D structure to feed into predictive models. researchgate.netnih.gov These models can estimate a range of parameters, including:
Aqueous solubility and permeability (related to the Biopharmaceutical Classification System - BCS) researchgate.net
Oral absorption and bioavailability researchgate.net
Plasma protein binding nih.gov
Volume of distribution nih.gov
Metabolic clearance researchgate.net
While specific quantitative predictions for buspirone from these models are not always publicly detailed, the compound is often included in datasets used to develop and validate these computational tools. nih.govbiorxiv.org For instance, buspirone was one of the compounds used to test a Liver-Acini-MicroPhysiology-System (LAMPS) as a toxicology model. biorxiv.org The ultimate goal of such in silico modeling is to accurately predict the in vivo pharmacokinetics in humans directly from the molecular structure, thereby streamlining the drug development process. nih.gov
Table 2: Examples of Pharmacokinetic Parameters Predicted by In Silico Models
| Parameter | Description | Relevance |
| Absorption | ||
| Fraction Absorbed (Fabs) | The fraction of an oral dose that is absorbed from the gastrointestinal tract. researchgate.net | Determines the extent of drug entry into systemic circulation. |
| Distribution | ||
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. nih.gov | Indicates the extent of drug distribution into body tissues. |
| Unbound Fraction in Plasma (fu) | The fraction of the drug that is not bound to plasma proteins. researchgate.net | Only the unbound drug is typically available to exert pharmacological effects. |
| Metabolism | ||
| Intrinsic Clearance (CLint) | The intrinsic ability of the liver to metabolize a drug. researchgate.net | A key determinant of the overall metabolic clearance of the drug. |
| Excretion | ||
| Fraction Excreted Renally | The fraction of the drug that is eliminated unchanged by the kidneys. researchgate.net | Important for understanding the routes of drug elimination. |
| Toxicity | ||
| Various Endpoints | Prediction of potential toxic effects on different organs. researchgate.net | Helps in early identification of potential safety issues. |
Density Functional Theory (DFT) Based Computations on Related N-Substituted Piperazine Structures
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been applied to buspirone and its structural analogues to provide a deeper understanding of their chemical and physical properties. researchgate.netdntb.gov.ua
Comparative quantum chemical analyses of buspirone and its derivatives, such as gepirone, have been conducted using DFT calculations at various levels of theory (e.g., B3LYP/6–31G(d,p)). researchgate.net These studies involve:
Geometry Optimization : Determining the most stable three-dimensional structure of the molecule. researchgate.net
Frequency Calculations : Confirming that the optimized structure corresponds to a true energy minimum. researchgate.net
Calculation of Spectroscopic Parameters : Predicting NMR chemical shifts (¹H and ¹³C) which can then be correlated with experimental data to validate the computational model. researchgate.net
Analysis of Electronic Properties : Investigating parameters like the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential to understand the molecule's reactivity and interaction capabilities. dntb.gov.ua
DFT studies on N-substituted piperazines have also been used to evaluate properties like lipophilicity. researchgate.net For example, it was found that substituting the pyrimidine (B1678525) ring in buspirone with a quinoline (B57606) ring increased lipophilicity, which in turn affects the pharmacological activity. researchgate.net These computational results provide a theoretical framework for rationalizing the structure-activity relationships observed in this class of compounds. researchgate.netdntb.gov.ua
Advanced Pre Clinical Research Methodologies Applied to Buspirone 1+ Studies
In Vitro Receptor Binding and Functional Assays
In vitro assays are fundamental to understanding a compound's mechanism of action at the molecular level. For Buspirone(1+), these studies have been crucial in defining its primary biological targets and its functional effects on cellular signaling.
Radioligand Displacement Binding Assays
Radioligand displacement binding assays are a powerful tool for determining the affinity of a compound for a specific receptor. umich.edu These assays measure how effectively an unlabeled compound, like Buspirone(1+), competes with a radioactively labeled ligand for binding to a receptor preparation. The resulting inhibition constant (Ki) is a measure of binding affinity, where a lower Ki value signifies a higher affinity.
Preclinical studies have consistently shown that Buspirone(1+) has a high affinity for serotonin (B10506) 5-HT1A receptors. fda.govfda.gov Its affinity for dopamine (B1211576) D2 receptors is moderate, and it is significantly lower for other receptors like the α1-adrenergic receptor. fda.govhres.ca This selective binding profile is a key characteristic of its pharmacology. For instance, studies using [³H]8-OH-DPAT as the radioligand in rat hippocampus preparations reported a Ki value of approximately 15 nM for the 5-HT1A receptor. guidetopharmacology.org In contrast, binding assays using [³H]spiperone for the dopamine D2 receptor in rat striatum yielded much higher Ki values, indicating lower affinity. guidetopharmacology.org
Table 1: Radioligand Displacement Binding Affinities of Buspirone(1+)
| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) |
|---|---|---|---|
| 5-HT1A | [³H]8-OH-DPAT | Rat Hippocampus | ~15 guidetopharmacology.org |
| Human D2 | [³H]methylspiperone | Recombinant Cells | ~570 nih.gov |
| Human D3 | [³H]methylspiperone | Recombinant Cells | ~98 nih.gov |
This table presents a selection of reported Ki values from different preclinical studies.
G Protein-Coupled Receptor (GPCR) Signaling Pathway Assays
Beyond just binding, functional assays are necessary to determine the effect Buspirone(1+) has on receptor activity. The 5-HT1A receptor is a G protein-coupled receptor (GPCR), and its activation initiates intracellular signaling cascades. nih.govfrontiersin.org Assays that measure the functional consequences of receptor binding, such as G protein activation or changes in second messenger levels, are therefore critical.
Buspirone(1+) is characterized as a partial agonist at 5-HT1A receptors. drugbank.commedchemexpress.comsigmaaldrich.com This means it binds to and activates the receptor but produces a submaximal response compared to a full agonist like serotonin. researchgate.net This partial agonism has been demonstrated in various functional assays, including those that measure the stimulation of [³⁵S]GTPγS binding to G proteins or changes in adenylyl cyclase activity. researchgate.netscience.gov For example, in CHO-K1 cells expressing the human 5-HT1A receptor, buspirone (B1668070) antagonized the Ca²⁺ response induced by serotonin, a characteristic of its partial agonist activity. researchgate.net
In Vitro Metabolic Stability and Metabolite Profiling Studies
Understanding how a compound is metabolized is a critical aspect of preclinical research, providing insights into its potential pharmacokinetics and duration of action. In vitro systems are widely used for this purpose. srce.hrif-pan.krakow.pl
Use of Isolated Liver Microsomes and Hepatocytes for Biotransformation Analysis
Isolated liver microsomes and hepatocytes are the primary in vitro tools for studying drug metabolism. srce.hrif-pan.krakow.plnih.gov Microsomes are rich in phase I metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, while hepatocytes contain both phase I and phase II enzymes, offering a more complete picture of biotransformation. if-pan.krakow.plnih.govtandfonline.com
Studies with human and rat liver microsomes have shown that Buspirone(1+) is extensively metabolized. nih.govresearchgate.net The primary enzyme responsible for its oxidation is CYP3A4. hres.cadrugbank.comresearchgate.netjst.go.jp Incubations of Buspirone(1+) with liver microsomes have identified several major metabolic pathways, including hydroxylation and N-dealkylation. nih.govresearchgate.netnih.gov Hepatocyte incubations provide further confirmation and can reveal additional metabolites formed through phase II conjugation reactions. nih.gov These in vitro models are excellent predictors of the primary metabolic pathways that occur in vivo. nih.gov
Advanced Analytical Techniques for Metabolite Identification (e.g., HPLC, GC-MS)
The identification of metabolites requires sophisticated analytical techniques. High-performance liquid chromatography (HPLC) is used to separate the parent compound from its various metabolites in the incubation mixture. nih.govjst.go.jpnih.govoup.com The separated components are then often analyzed by mass spectrometry (MS) or gas chromatography-mass spectrometry (GC-MS) for structural elucidation. nih.govnih.govoup.com
These methods have been used to unambiguously identify several metabolites of Buspirone(1+). nih.gov The major routes of metabolism include hydroxylation of the pyrimidine (B1678525) ring and the spiro ring system, as well as N-dealkylation of the butyl side chain. researchgate.netnih.gov A key pharmacologically active metabolite produced is 1-(2-pyrimidinyl)-piperazine (1-PP). hres.cadrugbank.comnih.govoup.com Other identified metabolites include 6'-hydroxybuspirone and 5-hydroxybuspirone. researchgate.netnih.gov Tandem MS techniques, such as precursor ion scanning, are particularly powerful for selectively detecting and identifying structurally related metabolites within a complex biological matrix. waters.comthermofisher.com
Table 2: Major Identified Metabolites of Buspirone(1+)
| Metabolite | Metabolic Pathway | Analytical Technique |
|---|---|---|
| 1-(2-pyrimidinyl)-piperazine (1-PP) | N-dealkylation | GC-MS, HPLC hres.canih.gov |
| 6'-hydroxybuspirone | Hydroxylation | GC-MS, ¹H-NMR researchgate.netnih.gov |
| 5-hydroxybuspirone | Hydroxylation | GC-MS, ¹H-NMR researchgate.netnih.gov |
This table lists the primary metabolites identified through various analytical methods.
Neuropharmacological Investigations in Animal Models
Animal models are indispensable for examining the integrated physiological and behavioral effects of a compound. These in vivo studies help to translate in vitro findings into a broader understanding of a compound's neuropharmacological profile. nih.gov
Buspirone(1+) has been extensively studied in various animal models of anxiety and depression. nih.govnih.gov In models of anxiety, such as the elevated plus-maze and the light-dark box test, Buspirone(1+) has demonstrated anxiolytic-like effects. For instance, local injection of buspirone into the hippocampus of rats increased exploratory behavior in the open arms of the elevated plus-maze, an indicator of reduced anxiety. nih.gov Similarly, in a mouse model, buspirone increased the time spent in a brightly lit area, which is interpreted as an anxiolytic action. oup.com These behavioral effects are consistent with its primary action as a 5-HT1A receptor agonist. nih.gov Studies in juvenile zebrafish have also been used to quantify behavioral changes, such as decreased movement and increased immobility, in response to buspirone exposure. mdpi.com These preclinical models provide crucial evidence for the potential therapeutic applications of Buspirone(1+). nih.gov
Electrophysiological Techniques (e.g., Single-Unit Recording of Neuronal Activity)
Electrophysiological studies have been crucial in defining the actions of Buspirone(1+) on specific neuronal populations. Single-unit recording in freely moving cats revealed that Buspirone(1+) administration strongly suppresses both spontaneous and sensory-evoked activity of serotonergic (5-HT) neurons within the dorsal raphe nucleus. nih.gov In contrast, the spontaneous activity of noradrenergic (NE) neurons in the locus coeruleus was not significantly affected. nih.gov These findings suggest that the compound's effects may be mediated in part through its potent actions on 5-HT neurons. nih.gov
Biochemical and electrophysiological studies further differentiate Buspirone(1+) from other compounds like benzodiazepines. nih.gov While benzodiazepines cause a uniform depression of serotonergic, noradrenergic, and dopaminergic cell firing, Buspirone(1+) has a differential impact. It selectively suppresses serotonergic neuronal activity while concurrently enhancing the firing of dopaminergic and noradrenergic cells. nih.gov This distinct electrophysiological signature underscores a complex mechanism of action involving multiple neurotransmitter systems. nih.gov
Table 1: Effect of Buspirone(1+) on Neuronal Firing in Preclinical Models
| Neuronal System | Brain Region | Effect on Firing Rate | Species | Citation |
|---|---|---|---|---|
| Serotonergic (5-HT) | Dorsal Raphe Nucleus | Strong Suppression | Cat | nih.gov |
| Noradrenergic (NE) | Locus Coeruleus | Non-significant Increase | Cat | nih.gov |
| Dopaminergic | - | Enhanced | - | nih.gov |
Receptor Occupancy Studies in Non-Human Primates (e.g., Positron Emission Tomography)
Positron Emission Tomography (PET) is a powerful in vivo imaging technique used to quantify receptor occupancy. Studies in non-human primates have been pivotal in understanding how Buspirone(1+) interacts with its target receptors in the living brain.
One PET study in non-human primates demonstrated that Buspirone(1+) occupies 70–90% of 5-HT1A receptors. oup.com More recent research using PET with specific radioligands like [11C]PHNO (D3-preferring) and [11C]raclopride (D2/D3) has provided a more nuanced picture of its effects on dopamine receptors. researchgate.netoup.com These studies revealed that the route of administration significantly impacts receptor selectivity. Intramuscular administration of Buspirone(1+) in primates blocked both D2 and D3 receptors, showing high occupancy (50-85%). researchgate.netoup.com In contrast, oral administration resulted in more selective D3 receptor blockade, with minimal effects on D2 receptors. researchgate.netoup.com This difference is attributed to extensive first-pass metabolism. researchgate.net These findings highlight that oral Buspirone(1+) is more selective for D3 receptors in vivo, a feature of interest for various therapeutic applications. researchgate.netresearchgate.net
Table 2: Buspirone(1+) Receptor Occupancy in Non-Human Primates (PET Studies)
| Administration Route | Target Receptors | Occupancy Findings | Radioligand(s) | Citation |
|---|---|---|---|---|
| Intramuscular | D2 and D3 Receptors | High occupancy (50-85%) of both receptors. | [11C]PHNO, [11C]raclopride | researchgate.netoup.com |
| Oral | D2 and D3 Receptors | Significant blockade of D3-rich regions; minimal effects on D2 receptors. | [11C]PHNO, [11C]raclopride | researchgate.netoup.com |
| - | 5-HT1A Receptors | High occupancy (70-90%). | - | oup.com |
Behavioral Paradigms for Elucidating Compound-Induced Effects on Neural Circuitry (e.g., spatial learning and memory, locomotor activity, punishment-suppressed behavior)
Behavioral paradigms in animal models are essential for understanding the functional consequences of a compound's action on the central nervous system.
Spatial Learning and Memory: The effects of Buspirone(1+) on spatial learning are complex and appear to be dose-dependent. In the Morris water maze, a test of spatial navigation, Buspirone(1+) was found to impair the acquisition of the task in rats. nih.gov Conversely, a more recent study showed that a low dose of Buspirone(1+) significantly enhanced spatial learning and memory, while a high dose impaired it. nih.gov In a model of pediatric traumatic brain injury, Buspirone(1+) was also shown to enhance spatial learning performance. nih.gov
Locomotor Activity: The influence of Buspirone(1+) on locomotor activity varies across studies and conditions. In mice, it either did not affect or inhibited locomotion, with a more pronounced inhibitory effect observed in stressed animals. nih.gov In larval zebrafish, a positive correlation was found between Buspirone(1+) concentration and locomotor activity during dark periods. nih.gov In rats, Buspirone(1+) was able to prevent hyperlocomotion induced by apomorphine. curresweb.com
Punishment-Suppressed Behavior: This paradigm is a classic preclinical screen for anxiolytic compounds. Unlike typical benzodiazepines, Buspirone(1+) does not consistently produce large increases in behavior suppressed by punishment. nih.govdtic.mil However, its effects are procedure-dependent. For instance, in rats, it did not increase responding suppressed by response-contingent electric shocks but did increase responding during a stimulus that signaled an unavoidable shock (a conditioned emotional response). nih.gov In other studies, under specific experimental conditions, Buspirone(1+) and related compounds did increase rates of punished responding in both rats and pigeons. nih.govpsu.edu
Molecular Biology Techniques for Receptor Expression Analysis (e.g., RT-PCR)
Molecular biology techniques, particularly Reverse Transcriptase-Polymerase Chain Reaction (RT-PCR), have provided valuable insights into how Buspirone(1+) can modulate the expression of its target receptors at the genetic level.
A study investigating the dose-specific effects of Buspirone(1+) on cognition used RT-PCR to measure the mRNA expression levels of 5-HT1A receptors. nih.gov The findings revealed a differential pattern of expression: a low dose, which enhanced cognitive performance, was associated with an increase in 5-HT1A receptor mRNA in the hippocampus and a decrease in the midbrain raphe nuclei. nih.gov The opposite pattern was observed with a high dose that impaired cognition. nih.gov
Another study used RT-PCR to examine receptor expression in the frontal cortex of rats in an aggression model. curresweb.com In animals where aggression was induced by apomorphine, pre-treatment with Buspirone(1+) significantly decreased the mRNA expression of both 5-HT1A and dopamine D2 receptors compared to the apomorphine-only group. curresweb.com Furthermore, RT-PCR has been used to show that Buspirone(1+) can induce the expression of protective antioxidant genes in retinal pigment epithelium cells under oxidative stress. nih.gov
Table 3: Effects of Buspirone(1+) on Receptor mRNA Expression (RT-PCR Studies)
| Brain Region | Receptor | Experimental Condition | Effect on mRNA Expression | Species | Citation |
|---|---|---|---|---|---|
| Hippocampus | 5-HT1A | Low Dose | Increased | Rat | nih.gov |
| Midbrain Raphe | 5-HT1A | Low Dose | Decreased | Rat | nih.gov |
| Hippocampus | 5-HT1A | High Dose | Decreased | Rat | nih.gov |
| Midbrain Raphe | 5-HT1A | High Dose | Increased | Rat | nih.gov |
| Frontal Cortex | 5-HT1A | Apomorphine-induced aggression | Decreased | Rat | curresweb.com |
| Frontal Cortex | D2 | Apomorphine-induced aggression | Decreased | Rat | curresweb.com |
Neuroimaging Techniques in Pre-clinical Settings (e.g., EEG Spectral Analysis in Animal Models, functional neuroimaging for brain activity patterns in healthy subjects)
Neuroimaging techniques provide a non-invasive window into brain activity, allowing researchers to map the functional effects of compounds like Buspirone(1+).
EEG Spectral Analysis: Electroencephalography (EEG) measures the brain's electrical activity. In animal models, EEG spectral analysis has revealed dose-specific effects of Buspirone(1+). A low dose was associated with a positive correlation of theta-gamma frequency coupling and a negative correlation of delta-beta coupling in the frontal cortex, patterns linked to enhanced cognitive function. nih.gov Studies in healthy human subjects, which serve as a translational preclinical model, have shown that Buspirone(1+) induces a significant negative shift in the EEG frequency spectrum, an effect thought to be mediated by somatodendritic 5-HT1A receptors. nih.gov It has also been shown to increase theta wave power while decreasing fast alpha and beta wave power. nih.govresearchgate.net
Functional Neuroimaging: Advanced functional neuroimaging techniques like low-resolution electromagnetic tomography (LORETA) have been used to map the regional changes in brain electrical activity following Buspirone(1+) administration in healthy subjects. One study found that Buspirone(1+) increased the sources of theta waves, primarily in the left temporo-occipito-parietal and prefrontal cortices. nih.gov This finding is consistent with PET studies that show Buspirone(1+)-induced decreases in regional cerebral blood flow, providing a functional correlate to the compound's vascular and metabolic effects in the brain. nih.gov
Future Directions and Emerging Research Avenues for Buspirone 1+
Rational Design of Novel Analogues with Enhanced Receptor Selectivity or Functional Activity
Structure-activity relationship (SAR) studies have been crucial in identifying the molecular features of the Buspirone(1+) scaffold that determine its affinity and selectivity for various receptors. researchgate.net For instance, the arylpiperazine moiety and the N-4 atom of the piperazine (B1678402) ring, connected by an alkyl chain, are critical for its activity at 5-HT1A receptors. researchgate.net By systematically modifying these structural components, researchers aim to develop new chemical entities with enhanced selectivity for the 5-HT1A receptor or, conversely, to design compounds with a tailored polypharmacological profile to target multiple receptors implicated in specific neurological disorders. researchgate.netnih.gov
The goal is to create analogues that may offer a more rapid onset of action or improved efficacy in treating conditions beyond generalized anxiety disorder, such as depression or cognitive deficits associated with neurodegenerative diseases. researchgate.netnih.gov For example, research into indole (B1671886) derivatives has focused on optimizing selectivity for 5-HT1A receptors over dopamine (B1211576) D2 receptors. researchgate.net
Comprehensive Elucidation of Metabolite Pharmacological Contributions and Their Respective Roles
1-PP is a potent antagonist of α2-adrenergic receptors and is present in the plasma at higher concentrations than buspirone (B1668070) itself. wikipedia.orghres.ca This metabolite may contribute to the noradrenergic and dopaminergic activity observed with buspirone administration. wikipedia.org Some studies suggest that 1-PP might even counteract some of the effects of the parent drug. nih.gov In animal models, 1-PP has shown about a quarter of the activity of buspirone. fda.govhres.ca
Conversely, 6-hydroxybuspirone is a high-affinity partial agonist of the 5-HT1A receptor, similar to buspirone, and its plasma levels can be substantially higher than the parent compound. wikipedia.orgresearchgate.net This suggests that 6-hydroxybuspirone plays a crucial role in the therapeutic effects attributed to buspirone. wikipedia.orgresearchgate.net
Future research must focus on a more comprehensive characterization of the full metabolic profile of Buspirone(1+). This includes identifying all major and minor metabolites, quantifying their concentrations in relevant tissues, and determining their unique pharmacological activities and receptor binding profiles. Understanding the distinct contributions of each metabolite will provide a more complete picture of Buspirone(1+)'s mechanism of action and could inform the development of new drugs that leverage the therapeutic properties of these active metabolites. tandfonline.comresearchgate.netnih.gov
Application of Advanced Computational Modeling for De Novo Ligand Discovery and Optimization
The advent of powerful computational tools offers an unprecedented opportunity to accelerate the discovery and optimization of novel ligands based on the Buspirone(1+) scaffold. Molecular docking, a key computational technique, allows researchers to simulate the interaction between a ligand and its target receptor at the molecular level. nih.govmdpi.comresearchgate.net This in silico approach can predict the binding affinity and orientation of potential drug candidates, thereby guiding the synthesis of the most promising compounds. nih.govmdpi.com
By creating homology models of target receptors, such as the 5-HT1A and dopamine receptors, scientists can perform virtual screenings of large chemical libraries to identify novel compounds with desirable binding characteristics. researchgate.netnih.gov Furthermore, computational modeling can be used to refine the structure of existing ligands, like Buspirone(1+), to enhance their receptor selectivity and functional activity. scispace.com For instance, molecular dynamics simulations can provide insights into the conformational changes that occur upon ligand binding, offering a more dynamic understanding of drug-receptor interactions. ijpsjournal.com These computational approaches, when integrated with experimental validation, can significantly streamline the drug discovery process, reducing the time and resources required to bring new and improved therapies to the clinic. mdpi.com
Integration of Multi-Omics Data for a Holistic Mechanistic Understanding
To achieve a truly comprehensive understanding of Buspirone(1+)'s mechanism of action, future research must move beyond single-target investigations and embrace a systems-level approach. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—provides a powerful framework for elucidating the complex biological networks modulated by Buspirone(1+). nashbio.comnih.gov
By combining these different layers of biological information, researchers can identify the downstream signaling pathways and gene regulatory networks affected by Buspirone(1+)'s interaction with its primary and secondary targets. nih.govresearchgate.net This holistic perspective can reveal novel mechanisms of action and identify potential biomarkers that could predict a patient's response to treatment. nashbio.commdpi.com For example, analyzing changes in the transcriptome and proteome of specific brain regions following Buspirone(1+) administration could uncover previously unknown molecular players involved in its anxiolytic and neuroplastic effects. arxiv.org
Furthermore, integrating multi-omics data with clinical information can help to stratify patient populations and personalize treatment strategies. nih.gov The development of advanced computational tools and databases is crucial for managing and interpreting these large and complex datasets, ultimately bridging the gap from genotype to phenotype. nih.govplos.org
Investigation of Buspirone(1+) in Sophisticated Pre-clinical Models of Neurological Function and Neuroplasticity
To better translate preclinical findings to clinical applications, future research on Buspirone(1+) should utilize more sophisticated animal models that more accurately recapitulate the complexities of human neurological and psychiatric disorders. While traditional models have been invaluable, newer models are being developed to study higher-order cognitive functions and the nuanced aspects of neuroplasticity.
Recent studies have begun to explore the effects of Buspirone(1+) on neuroplasticity, including its potential to promote neurogenesis and enhance synaptic plasticity. nih.govsorbonne-universite.frfrontiersin.orgfrontiersin.org For instance, research in animal models of spinal cord injury has shown that Buspirone(1+) can improve locomotor function, suggesting a role in neural repair and regeneration. sorbonne-universite.frnih.gov In models of Parkinson's disease, Buspirone(1+) has demonstrated neuroprotective effects, potentially by modulating neuroinflammation and promoting the expression of neurotrophic factors. researchgate.netmdpi.com
Future investigations should employ advanced techniques such as in vivo electrophysiology and imaging to directly assess the impact of Buspirone(1+) on neuronal activity and circuit function in these models. unife.it Examining its effects on processes like long-term potentiation and adult neurogenesis will be critical to understanding its potential for treating a wider range of neurological conditions characterized by impaired neuroplasticity. nih.govfrontiersin.orgbiorxiv.org The use of diverse preclinical models, including those in species like zebrafish, can also provide valuable insights into its behavioral and neurodevelopmental effects. mdpi.commdpi.com
Q & A
Q. How should researchers address limitations in retrospective studies on buspirone’s safety in pregnancy?
- Methodological Answer : Use propensity score matching to control for confounders (e.g., maternal age, comorbid anxiety). Cite FDA Category B classification but emphasize the lack of human data. Recommend prospective registries (e.g., MotherToBaby) for longitudinal safety monitoring .
Tables
Q. Table 1. Key Pharmacokinetic Parameters of Buspirone(1+)
| Parameter | Value (Human) | Methodology | Reference |
|---|---|---|---|
| Half-life (t₁/₂) | 2–3 hours | LC-MS after single 10–40 mg | |
| 1-PP Plasma Concentration | ≤17 ng/mL | Radiolabeled excretion study | |
| CYP3A4 Contribution to Metabolism | >80% | In vitro microsomal assays |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
